molecular formula C6H5F3N2 B13011404 2-(Difluoromethyl)-5-fluoropyridin-3-amine

2-(Difluoromethyl)-5-fluoropyridin-3-amine

Cat. No.: B13011404
M. Wt: 162.11 g/mol
InChI Key: JVPNXYRPUXFRCY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoropyridin-3-amine is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoropyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and other hydrogenated products.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Difluoromethyl)-5-fluoropyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased lipophilicity and membrane permeability, which can enhance drug efficacy .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity and specificity of the compound. The difluoromethyl group can also influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-5-fluoropyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-4-fluoropyridin-3-amine: Similar structure but with the fluorine atom at the 4-position instead of the 5-position.

    2-(Difluoromethyl)-5-chloropyridin-3-amine: Similar structure but with a chlorine atom instead of a fluorine atom at the 5-position.

Uniqueness

2-(Difluoromethyl)-5-fluoropyridin-3-amine is unique due to the specific positioning of the difluoromethyl and fluorine groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoropyridin-3-amine

InChI

InChI=1S/C6H5F3N2/c7-3-1-4(10)5(6(8)9)11-2-3/h1-2,6H,10H2

InChI Key

JVPNXYRPUXFRCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(F)F)F

Origin of Product

United States

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